2-Chloro-N-isobutylnicotinamide

Description

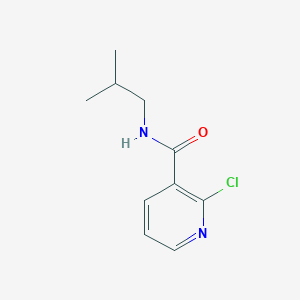

2-Chloro-N-isobutylnicotinamide is a nicotinamide derivative characterized by a chloro-substituted pyridine ring and an isobutylamide group. Nicotinamide derivatives are often studied for their biological activities, including enzyme inhibition and receptor modulation. The evidence instead focuses on a structurally related compound, 2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide (CAS: 1016674-02-4), which differs in its substituent group (dimethylaminoethyl vs. isobutyl). For clarity, this article will compare the available compound with its analogs, as detailed below.

Properties

IUPAC Name |

2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-4-3-5-12-9(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMSNVJDMIJWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235421 | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59664-43-6 | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59664-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isobutylnicotinamide typically involves the reaction of nicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with isobutylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isobutylnicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: These reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-isobutylnicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isobutylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect processes such as oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights 2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide and other nicotinamide derivatives. Below is a comparative analysis based on substituent groups, nomenclature, and available data:

Table 1: Key Structural and Commercial Features of Related Compounds

Key Observations:

The dioxopiperidin-dioxoisoindolinyl substituents in the other analogs (Table 1) suggest applications in proteolysis-targeting chimeras (PROTACs) or kinase inhibitors, given their structural resemblance to known pharmacophores .

Safety and Handling: For 2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide, the Safety Data Sheet (SDS) indicates 100% purity and standard handling protocols (e.g., inhalation precautions, use of protective gloves) but lacks detailed toxicity data . No safety information is available for the isobutyl variant or the dioxopiperidin analogs.

Biological Activity

2-Chloro-N-isobutylnicotinamide (CAS No. 59664-43-6) is a derivative of nicotinamide, notable for its potential biological activities and therapeutic applications. This compound has garnered attention due to its unique structural features, including the presence of a chlorine atom and an isobutyl group, which influence its chemical reactivity and biological interactions.

- Molecular Formula : C_11H_14ClN_3O

- Molecular Weight : 212.67 g/mol

- IUPAC Name : 2-chloro-N-(2-methylpropyl)-3-pyridinecarboxamide

The biological activity of this compound is primarily related to its role in cellular metabolism and enzyme regulation. As a nicotinamide derivative, it is involved in:

- Cellular Energy Metabolism : It may enhance ATP production and influence metabolic pathways crucial for energy homeostasis.

- DNA Repair Processes : Similar compounds have been shown to participate in DNA repair mechanisms, potentially mitigating cellular damage from oxidative stress.

Related Compounds

Research on related compounds like N-cyanomethyl-2-chloroisonicotinamide has demonstrated effects on respiration and lipid metabolism in plant systems, suggesting that this compound may also impact similar pathways in other organisms.

Antioxidant Activity

Studies indicate that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is critical for protecting cellular components from damage.

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro Study on Antioxidant Activity | Demonstrated significant free radical scavenging activity, comparable to established antioxidants. |

| Anti-inflammatory Assay | Reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic effects against chronic inflammation. |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cell lines with IC50 values indicating effective dosage ranges for therapeutic use. |

Environmental Impact

The biological activity of this compound also extends to environmental science. Its interactions with organohalide-respiring bacteria suggest that it may play a role in bioremediation processes, particularly in dechlorination reactions under specific environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.